

Experimental Data on Picfeltarraenin IA

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Compound Focus: Picfeltarraenin IA

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The table below summarizes the key experimental findings from a study investigating the anti-inflammatory effects of Picfeltarraenin IA in a human pulmonary epithelial cell model (A549 cells) [1].

Aspect	Experimental Findings
Cell Model	Human pulmonary adenocarcinoma epithelial A549 cells; Human monocytic leukemia THP-1 cell line [1]
Inducer	Lipopolysaccharide (LPS) at 10 µg/ml [1]
Tested Concentrations	0.1, 1, and 10 µmol/L [1]
Inhibited Inflammatory Mediators	IL-8 and PGE2 production; COX2 protein expression [1]
Inhibition Pattern	Concentration-dependent manner [1]
Proposed Mechanism	Inhibition of the Nuclear Factor-κB (NF-κB) pathway [1]

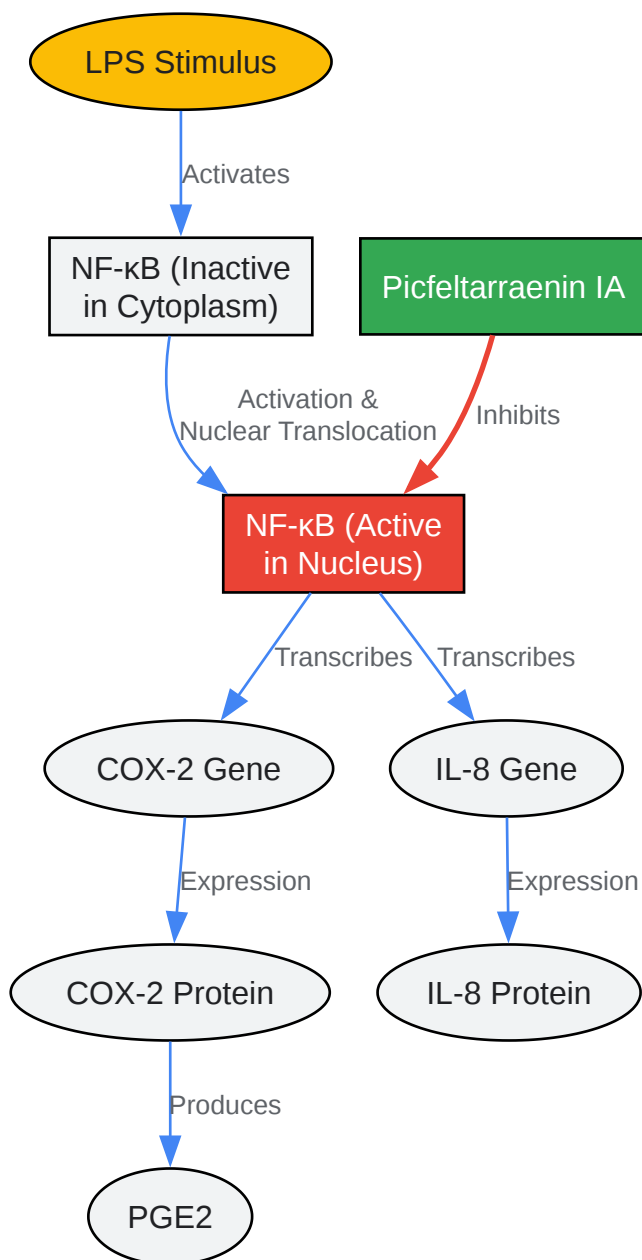
Detailed Experimental Protocol

The study employed the following standard biochemical methodologies to arrive at its conclusions [1]:

- **Cell Viability Assay:** A methylthiazol tetrazolium (MTT) assay was used to ensure that the observed effects were not due to compound toxicity.
- **Cytokine & Mediator Measurement:** The production of **Interleukin-8 (IL-8)** and **Prostaglandin E2 (PGE2)** was quantified using **enzyme-linked immunosorbent assays (ELISA)**.
- **Protein Expression Analysis:** The expression levels of cyclooxygenase-2 (COX2) and nuclear factor- κ B-p65 (NF- κ B-p65) were examined using **western blot analysis**.

Signaling Pathway Diagram

Based on the study's findings, the following diagram illustrates the proposed mechanism by which Picfeltaenin IA exerts its anti-inflammatory effect in pulmonary epithelial A549 cells [1].



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This diagram shows that Picfeltaerrenin IA inhibits the LPS-induced activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators like COX-2 and IL-8 [1].

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References

1. Picfeltaarraenin IA inhibits lipopolysaccharide-induced ... [pubmed.ncbi.nlm.nih.gov]

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